Tco-peg3-dbco

Description

Evolution of Bioorthogonal Click Chemistry Methodologies

The concept of "click chemistry," introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal and inoffensive byproducts. ntu.edu.sgcas.org One of the earliest and most prominent examples is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. rsc.org This reaction was further refined with the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers excellent regioselectivity and efficiency. nih.gov However, the cytotoxicity of the copper catalyst limited its application in living systems. rsc.orgnih.gov

This limitation spurred the development of strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free version of the click reaction. nih.gov SPAAC utilizes cyclooctynes, where ring strain significantly enhances reactivity towards azides, eliminating the need for a toxic catalyst. nih.gov This breakthrough made click chemistry truly bioorthogonal and applicable within living cells. wikipedia.orgrsc.org Another significant advancement in bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly the rapid ligation between tetrazines and strained alkenes like trans-cyclooctenes (TCO). rsc.orgnih.gov The IEDDA reaction boasts exceptionally fast kinetics, making it ideal for in vivo applications where low concentrations of reactants are common. rsc.orgnih.gov

Rationale for Heterobifunctional Linker Design in Advanced Bioconjugation

Heterobifunctional linkers are chemical reagents that possess two different reactive groups. scbt.com This dual reactivity allows for the sequential and controlled conjugation of two distinct molecules, minimizing the formation of unwanted homodimers or polymers that can occur with homobifunctional linkers (which have two identical reactive groups). This level of control is crucial in constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), where a specific drug molecule must be attached to a specific site on an antibody. invivochem.com

The design of heterobifunctional linkers often incorporates a spacer arm between the two reactive moieties. rsc.org This spacer can influence the properties of the final conjugate, such as its solubility and steric hindrance. axispharm.com The ability to connect different biomolecules with precision has made heterobifunctional linkers indispensable tools in various applications, including the development of therapeutic agents, diagnostic probes, and advanced biomaterials. rsc.orgacs.org

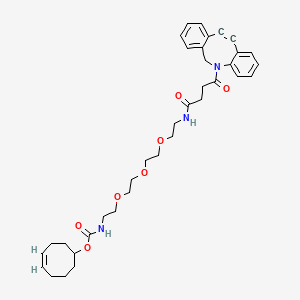

Structural Basis and Dual Reactive Functionalities of Tco-peg3-dbco

This compound is a prime example of a modern heterobifunctional linker, integrating two distinct bioorthogonal reactive groups on a single scaffold. smolecule.comconju-probe.com This design allows for a dual-labeling strategy, where one part of the molecule can react with one target and the other part with a second, different target. The full chemical name for this compound is [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate. nih.gov

| Property | Value | Source |

| Molecular Formula | C36H45N3O7 | nih.gov |

| Molecular Weight | 631.76 g/mol | smolecule.comnih.gov |

| Appearance | Light yellow oil | smolecule.com |

Dibenzocyclooctyne (DBCO) Moiety and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The this compound linker contains a dibenzocyclooctyne (DBCO) group, a type of cyclooctyne (B158145) that is highly reactive in SPAAC reactions. smolecule.com The significant ring strain within the DBCO structure makes it exceptionally reactive towards azide-functionalized molecules, leading to the rapid formation of a stable triazole linkage. broadpharm.com This reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems. conju-probe.com The copper-free nature of SPAAC makes it ideal for applications in living cells and whole organisms. broadpharm.com The reaction between DBCO and an azide (B81097) is a [3+2] cycloaddition that proceeds efficiently under mild, physiological conditions.

Trans-cyclooctene (B1233481) (TCO) Moiety and Inverse Electron Demand Diels-Alder (IEDDA) Ligation with Tetrazines

The other reactive end of the this compound molecule features a trans-cyclooctene (TCO) moiety. smolecule.com TCO is a highly strained alkene that reacts with extreme speed with tetrazine derivatives via an inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgnih.gov This ligation is one of the fastest known bioorthogonal reactions, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the sole byproduct. nih.govconju-probe.com The exceptional kinetics and selectivity of the TCO-tetrazine reaction make it particularly suitable for in vivo applications where rapid conjugation at low concentrations is required. rsc.orgconju-probe.com

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEIJQBQBCHZLD-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N3O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Characterization of Tco Peg3 Dbco and Its Derivatives

Advanced Synthetic Methodologies for Tco-peg3-dbco

The synthesis of this compound typically employs a convergent strategy. This approach involves the separate synthesis of the TCO and DBCO reactive ends, which are then conjugated to the central PEG linker. This method allows for modularity and efficient purification of intermediates. The key conjugation steps rely on established bioorthogonal reactions performed under mild conditions.

Stereochemical Considerations of the TCO Moiety in Synthetic Pathways

The reactivity of the TCO moiety is significantly influenced by its stereochemistry. nih.gov The strained double bond of the eight-membered ring forces it into distinct conformations, leading to the formation of diastereomers, most commonly referred to as axial and equatorial isomers. nih.govnih.gov The axial isomer is generally higher in energy by approximately 1.1 kcal/mol compared to the equatorial isomer, which contributes to its enhanced reactivity. nih.gov

A prevalent method for synthesizing TCO derivatives is the photochemical isomerization of the more stable cis-cyclooctene (CCO) precursor. nih.govnih.gov However, this process typically yields a mixture of axial and equatorial diastereomers. nih.gov The standard photoisomerization of 5-hydroxy-cis-cyclooctene, a common precursor, results in an equatorial-to-axial isomer ratio of about 2.2:1, which means the more reactive axial isomer is produced in low yields (≤ 24%). nih.govnih.gov The separation of these isomers can be challenging, often requiring tedious chromatographic techniques. nih.gov

To address these limitations, diastereoselective synthetic routes have been developed. One such strategy involves the stereo-controlled 1,2-addition of nucleophiles to trans-cyclooct-4-enone, which can produce the desired axial TCO derivatives in high yield and selectivity. nih.gov Another reported method utilizes an iodolactonization reaction, followed by elimination and photoisomerization, to stereoselectively prepare allylic hydroxyl-containing TCOs. chemrxiv.org Researchers have also successfully synthesized and isolated C2-symmetric TCO diols in both their bis-axial and bis-equatorial forms, which is confirmed by 13C NMR analysis showing a reduced number of signals indicative of symmetry. acs.org

The isomeric purity of the TCO moiety is critical as it directly impacts the efficiency and kinetics of subsequent bioconjugation reactions. researchgate.net The axial isomer is known to react with tetrazines significantly faster than the equatorial isomer—in some cases, four to ten times faster. nih.govnih.govcore.ac.uk For example, a class of TCOs known as a-TCOs, prepared via a diastereoselective route, demonstrated a second-order rate constant of 150,000 ± 8000 M⁻¹s⁻¹, which is more than twice the reactivity of the axial isomer of 5-hydroxy-trans-cyclooctene (70,000 ± 1800 M⁻¹s⁻¹) and nearly seven times more reactive than the corresponding equatorial isomer (22,400 ± 40 M⁻¹s⁻¹). nih.gov Therefore, using a mixture of isomers would result in complex reaction kinetics and potentially incomplete conjugation.

Furthermore, the stability of the trans-isomer is a key concern, as it can isomerize to the more stable but unreactive cis-cyclooctene (CCO), leading to a significant decrease in the efficiency of the iEDDA reaction. researchgate.net Ensuring high isomeric purity of the reactive trans-TCO is therefore essential for achieving predictable and reliable outcomes in its applications. researchgate.net

Table 1: Comparison of TCO Isomer Characteristics

| Property | Axial Isomer | Equatorial Isomer | Citation(s) |

| Relative Energy | Higher (less stable) | Lower (more stable) | nih.gov |

| Relative Reactivity | 4-10x faster | Slower | nih.govnih.govcore.ac.uk |

| Typical Photoisomerization Yield | Low (≤ 24%) | High (~76%) | nih.govnih.gov |

| Separation | Challenging | Challenging | nih.gov |

Synthesis and Isolation of TCO Isomers (e.g., Axial vs. Equatorial)

Design and Synthesis of this compound Analogs and Multifunctional Constructs

The modular nature of this compound allows for the design and synthesis of various analogs and more complex constructs tailored for specific applications. Modifications often focus on the PEG linker length or the integration of additional functional groups to create heterotrifunctional linkers.

The PEG spacer in this compound plays a crucial role in enhancing hydrophilicity and providing spatial separation between the reactive moieties. smolecule.com The length of this PEG chain can be varied to fine-tune the properties of the linker. For example, analogs with longer PEG chains, such as TCO-PEG12-DBCO, have been considered. While longer PEG chains can improve solubility, they may also influence reaction kinetics, potentially slowing them down due to increased steric hindrance or conformational effects. researchgate.net Conversely, in the development of antibody-fragment conjugates, very long PEG chains (e.g., TCO-PEG20K or TCO-PEG40K) have been used to precisely adjust the pharmacokinetic properties of the resulting bioconjugate. nih.gov This demonstrates that the PEG chain length is a critical design parameter that can be optimized for specific biological applications.

To expand the utility of the TCO and DBCO reactive pair, they can be integrated into more complex, multifunctional linkers. A prominent example is the synthesis of heterotrifunctional constructs that include a third reactive group. The compound Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is a heterotrifunctional linker that incorporates a maleimide (B117702) group for conjugation to thiols, in addition to the TCO and DBCO moieties. conju-probe.commedchemexpress.com This allows for a three-way, orthogonal conjugation strategy. The synthesis of such molecules demonstrates the chemical robustness of the individual components, allowing for the creation of sophisticated tools for constructing complex bioconjugates, like dual-payload antibody-drug conjugates (ADCs). nih.govysciei.com Other linkers such as TCO-PEG3-Maleimide are also available, further highlighting the utility of combining these functionalities for advanced bioconjugation strategies. interchim.fr

Table 2: Examples of this compound Analogs and Multifunctional Constructs

| Compound Name | Key Features | Purpose/Application | Citation(s) |

| TCO-PEG12-DBCO | Longer PEG chain (12 units) | Investigating effect of linker length on properties | |

| TCO-PEG(20K/40K) | Very long PEG chains (20 or 40 kDa) | Fine-tuning pharmacokinetic properties of antibody fragments | nih.gov |

| Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | Heterotrifunctional; contains Maleimide, DBCO, and TCO | Enables three-way orthogonal conjugation for complex constructs like dual-payload ADCs | conju-probe.commedchemexpress.com |

| TCO-PEG3-Maleimide | Heterobifunctional; contains TCO and Maleimide | Dual conjugation to tetrazines and thiols | interchim.fr |

Mechanistic and Kinetic Investigations of Tco Peg3 Dbco Reactivity

Comprehensive Analysis of SPAAC Reaction Kinetics with the DBCO Moiety

The DBCO moiety of Tco-peg3-dbco participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This type of reaction is a cornerstone of copper-free click chemistry, valued for its high specificity and biocompatibility. interchim.fr

Determination of Second-Order Rate Constants with Azide (B81097) Counterparts

The kinetics of the SPAAC reaction are typically described by second-order rate constants, which are influenced by the specific azide-containing reaction partner. For DBCO derivatives, these rate constants generally fall within the range of 0.1 to 2.0 M⁻¹s⁻¹. glenresearch.comrsc.orgnih.gov For instance, the reaction of a DBCO-functionalized molecule with a newly developed positively charged azidoamino acid was reported to have a second-order rate constant of 0.34 M⁻¹s⁻¹. acs.orgnih.govnih.gov Another study comparing different azides found that while one peptide exhibited this rate, another containing azidolysine (N₃K) reacted faster, with a rate constant of 2.6 M⁻¹s⁻¹, possibly due to favorable hydrophobic interactions between the N₃K side chain and the aromatic DBCO structure. nih.gov

| Azide Counterpart | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| General DBCO derivatives | 0.1 - 2.0 | Aqueous conditions | glenresearch.comrsc.orgnih.gov |

| Peptide with positively charged azidoamino acid | 0.34 | HBS buffer (pH 7.4), 25 °C | acs.orgnih.govnih.gov |

| Peptide with azidolysine (N₃K) | 2.6 | HBS buffer (pH 7.4), 25 °C | nih.gov |

Evaluation of Catalyst-Free Reaction Efficiencies

A significant advantage of the SPAAC reaction involving the DBCO moiety is its ability to proceed efficiently without the need for a cytotoxic copper catalyst. interchim.fr This catalyst-free nature makes it highly suitable for applications in living systems. conju-probe.comconju-probe.com The reaction's efficiency stems from the ring strain of the cyclooctyne (B158145), which drives the [3+2] cycloaddition with an azide. These reactions occur rapidly under mild, physiological conditions, including room temperature, neutral pH, and in aqueous solutions. conju-probe.comglenresearch.com The chemoselectivity is also high, with the DBCO and azide groups reacting specifically with each other without interfering with other functional groups commonly found in biological molecules. conju-probe.comconju-probe.com

Advanced Kinetic Studies of IEDDA Ligation with the TCO Moiety

The TCO moiety of this compound engages in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions with tetrazine derivatives. This reaction is renowned for its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions currently available. broadpharm.comnih.govacs.org

Quantification of Ultra-Fast Reaction Rates with Tetrazine Derivatives

The IEDDA reaction between TCO and tetrazines is characterized by extremely high second-order rate constants, often several orders of magnitude greater than those for SPAAC reactions. glenresearch.com Reported rates for TCO-tetrazine ligations can range from approximately 800 M⁻¹s⁻¹ to as high as 1 x 10⁶ M⁻¹s⁻¹. broadpharm.comiris-biotech.deresearchgate.net For example, a TCO reagent reacting with a tetrazine in a 9:1 methanol/water mixture exhibited a second-order rate constant of 2000 M⁻¹s⁻¹. broadpharm.com These ultrafast kinetics allow for efficient conjugation even at very low concentrations of reactants, which is a significant advantage for in vivo applications. broadpharm.comiris-biotech.de The reaction is also highly specific and can be performed in aqueous media and complex biological environments. broadpharm.comconju-probe.com

| Tetrazine/TCO Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| General TCO-Tetrazine | ~800 - 30,000 | Aqueous media | iris-biotech.de |

| General TCO-Tetrazine | up to 1 x 10⁶ | Not specified | broadpharm.com |

| TCO reagent with tetrazine | 2000 | 9:1 methanol/water | broadpharm.com |

| Dipyridyl-tetrazine with equatorial-TCO | 22,600 | Pure water, 25 °C | researchgate.net |

| Dipyridyl-tetrazine with axial-TCO | 80,200 | Pure water, 25 °C | researchgate.net |

Impact of Tetrazine Structural Modifications on Reaction Kinetics

The kinetics of the IEDDA reaction are highly dependent on the electronic properties and steric hindrance of both the TCO and the tetrazine partner. Modifying the structure of the tetrazine can significantly alter the reaction rate. Generally, tetrazines with electron-withdrawing groups exhibit faster kinetics due to a lowering of the LUMO energy, which narrows the HOMO-LUMO energy gap between the reactants. nih.govacs.org For example, highly reactive 2-pyridyl-substituted tetrazines are often used for time-sensitive applications. acs.org However, stability can be a trade-off, as less stable tetrazines tend to react more quickly. acs.org Hydrogen-substituted tetrazines, for instance, show lower stability but can achieve extremely fast reaction rates (up to 30,000 M⁻¹s⁻¹), making them suitable for applications like in vivo imaging. iris-biotech.de In contrast, more stable methyl-substituted tetrazines still offer rapid kinetics (around 1000 M⁻¹s⁻¹) and are a good choice for protein labeling. iris-biotech.de The choice of substituents on the tetrazine ring allows for the tuning of reaction rates to suit specific experimental needs. acs.org

Mechanistic Insights into "Click-to-Release" Reactions

The IEDDA ligation between TCO and tetrazine can be engineered for "click-to-release" applications. nih.govtagworkspharma.com In this approach, a molecule of interest (the "payload") is attached to the TCO moiety via an allylic carbamate (B1207046). chemrxiv.org The IEDDA reaction proceeds through a [4+2] cycloaddition to form a dihydropyridazine (B8628806) intermediate. broadpharm.comnih.gov This intermediate can then undergo a subsequent, irreversible retro-Diels-Alder reaction, which involves tautomerization and elimination, leading to the release of the payload along with nitrogen gas and carbon dioxide as the only byproducts. broadpharm.comchemrxiv.orgacs.org This cleavage reaction is rapid and can be triggered by the introduction of the tetrazine molecule. tagworkspharma.com The efficiency and rate of release can be influenced by the structure of the tetrazine and the local environment, such as pH. nih.govacs.org This mechanism provides a powerful strategy for the controlled activation or release of therapeutic agents or imaging probes at a specific location. tagworkspharma.commdpi.com

Orthogonality and Chemoselectivity in Dual Bioorthogonal Systems

The heterobifunctional nature of this compound, which contains both a trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) moiety, allows for its participation in two distinct, mutually orthogonal "click" chemistry reactions. smolecule.com This dual reactivity is central to its utility in creating complex bioconjugates. The TCO group reacts with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, while the DBCO group reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC). conju-probe.comconju-probe.com The orthogonality of these reactions means they can proceed simultaneously in the same reaction vessel without interfering with one another. iris-biotech.deresearchgate.net

Specificity and Biocompatibility in Complex Biological Media

A critical feature of the TCO-tetrazine and DBCO-azide reactions is their high chemoselectivity and biocompatibility. conju-probe.comconju-probe.com This means they can be conducted in complex biological environments, including in living cells, without interfering with native biological processes or functional groups like amines and thiols. smolecule.comnih.gov The reactions proceed rapidly under mild, physiologically relevant conditions (e.g., neutral pH, aqueous buffers) without the need for cytotoxic copper catalysts, which are required for other types of click chemistry. conju-probe.comconju-probe.com

This high degree of specificity has been leveraged for applications such as multi-target imaging and the assembly of antibody-drug conjugates. smolecule.comnih.gov For example, researchers have successfully labeled two different cancer cell types in the same culture by targeting one with a TCO-antibody conjugate and the other with a DBCO-antibody conjugate, followed by the addition of their respective fluorescent tetrazine and azide partners. nih.gov The selective labeling observed in these experiments underscores the biocompatibility and specificity of the reactions in a complex milieu containing numerous other biomolecules. nih.gov The ability of this compound to operate within these systems makes it a powerful tool for applications requiring precise molecular modifications in living systems. smolecule.comconju-probe.com

Influential Parameters on Conjugation Efficiency and Stability

The success of bioconjugation reactions using this compound depends on several key parameters. Optimizing these factors is crucial for achieving high yields, ensuring the stability of the resulting conjugate, and maintaining the functional integrity of the labeled biomolecules.

Effects of pH and Buffer Composition on Reaction Progression

The kinetics of both SPAAC and IEDDA reactions can be influenced by the pH and composition of the reaction buffer. For the DBCO-azide (SPAAC) reaction, studies have shown that both buffer type and pH can significantly alter reaction rates. researchgate.netrsc.org In one study, reaction rates were compared across various buffers, including PBS, HEPES, MES, and borate, at pH values ranging from 5 to 10. rsc.org It was found that HEPES buffer at pH 7 yielded the highest rate constants, while PBS at the same pH exhibited some of the lowest. rsc.org Generally, for most buffers, higher pH values tended to increase the reaction rate. rsc.org This suggests that the choice of buffering system is a critical parameter for optimization.

For the TCO-tetrazine (IEDDA) reaction, the ligation is typically effective across a range of mild conditions, including neutral pH. glenresearch.com However, significant deviations can impact efficiency. For instance, one study noted that an IEDDA reaction was slower at pH 4.7 compared to pH 4. acs.org This indicates that while robust, the reaction kinetics are not entirely immune to changes in pH. Therefore, careful selection and control of the buffer system are necessary to ensure reproducible and efficient conjugation for both reactive ends of the this compound molecule.

Table 2: Effect of Buffer Type and pH on SPAAC Reaction Kinetics

Second-order rate constants (k) for the reaction between sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside at 37°C, demonstrating the influence of different buffer systems and pH levels.

| Buffer | pH | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|

| PBS | 6.0 | 0.56 ± 0.01 |

| 7.0 | 0.85 ± 0.02 | |

| 8.0 | 1.11 ± 0.01 | |

| HEPES | 7.0 | 1.22 ± 0.02 |

| 8.0 | 1.10 ± 0.01 | |

| 9.0 | 0.99 ± 0.04 | |

| Borate | 9.0 | 1.52 ± 0.04 |

| 10.0 | 1.80 ± 0.02 |

Source: Adapted from Pringle, T. A., & Knight, J. C. (2025). researchgate.netrsc.org

Optimization of Molar Ratios for Maximized Conjugation Yields

Achieving a high conjugation yield requires the optimization of the molar ratios of the reactants. The ideal ratio depends on the specific biomolecules and reactive partners involved. In the synthesis of related linkers, for example, using a 2.5:1 excess of a TCO-acid to a PEG-diamine was found to maximize the yield of the desired bifunctional product while minimizing unwanted side products. When performing conjugations, it is often necessary to use an excess of the smaller labeling molecule relative to the larger biomolecule (e.g., an antibody or protein) to drive the reaction to completion. biorxiv.org

Impact of Steric Hindrance and PEG Linker Length on Reaction Rates

The polyethylene (B3416737) glycol (PEG) linker, specifically the PEG3 unit in this compound, plays a vital role in the molecule's reactivity. The hydrophilic PEG spacer enhances solubility in aqueous buffers, reduces aggregation, and, crucially, minimizes steric hindrance between the conjugated biomolecules. conju-probe.comconju-probe.comaxispharm.com Steric hindrance can significantly impede reaction rates, especially when conjugating large, complex biomolecules like antibodies. nih.govmdpi.com

Studies have shown that the length of the PEG linker is a critical factor. In one investigation, directly conjugating TCO to an antibody resulted in low reactivity because the hydrophobic TCO group became "masked" or buried within the protein structure. nih.gov However, introducing the TCO via a hydrophilic PEG linker (such as PEG4 or PEG24) preserved its reactivity, leading to a more than 5-fold enhancement in functional density without compromising the antibody's binding affinity. nih.gov Similarly, another study found that incorporating a PEG5 linker in a DBCO-modified antibody enhanced SPAAC reaction rates by an average of 31%. rsc.org In contrast, using a branched linker that was too short was found to dramatically reduce the rate of enzymatic cleavage of a payload from an antibody-drug conjugate, an issue that was resolved by introducing a PEG3 moiety to reduce steric hindrance. mdpi.com These findings collectively demonstrate that the PEG3 linker in this compound is a key structural feature for optimizing conjugation efficiency by overcoming both solubility and steric challenges.

Advanced Bioconjugation Strategies Utilizing Tco Peg3 Dbco

Site-Specific Functionalization of Diverse Biomolecules

The capacity to install two distinct chemical handles onto a biomolecule with high precision is a cornerstone of modern chemical biology. Tco-peg3-dbco serves as a key reagent in this endeavor, facilitating the site-specific modification of a wide array of biological macromolecules.

Site-specific modification of proteins and peptides is crucial for studying their function and developing novel therapeutics. Methodologies that incorporate non-canonical amino acids (ncAAs) into proteins provide a powerful handle for precise conjugation. In one study, an ncAA containing both an azide (B81097) and a tetrazine group was incorporated into a single-chain antibody fragment (scFv). nih.govresearchgate.net This created a single point for dual modification. The orthogonality of the TCO/tetrazine and DBCO/azide reactions was confirmed by reacting the modified protein with TCO-PEG3-FITC and DBCO-CY5. nih.govresearchgate.net The successful one-pot, dual-labeling of the scFv with two different fluorophores demonstrated the ability to create a multi-functional protein conjugate with precise control over the modification site. nih.govresearchgate.net

Peptides can also be functionalized using TCO-peg3 linkers for applications in medical imaging. For example, peptide-based probes for positron emission tomography (PET) have been synthesized by conjugating TCO-modified peptides, such as those containing a TCO-PEG3-CHO moiety, with radiolabeled tetrazines. nih.gov The rapid kinetics of the IEDDA reaction are highly advantageous for radiolabeling, where the short half-life of isotopes demands fast and efficient conjugation. nih.gov

The functionalization of oligonucleotides and larger nucleic acid structures like DNA origami is a rapidly advancing field. This compound and related linkers provide the chemical tools needed for their precise labeling and assembly into functional nanosystems. Post-synthesis modification is a common method for labeling oligonucleotides. genelink.com An oligonucleotide can be synthesized with a primary amine group, which is then reacted with a TCO-NHS ester to introduce the TCO moiety. genelink.com This TCO-functionalized oligo can then be clicked to a tetrazine-bearing molecule.

More complex DNA nanostructures, often called nucleic acid nanoparticles (NANPs), can be functionalized using a similar workflow. mit.edu In one methodology, oligonucleotides bearing a 5' amine group are reacted with the carboxylic acid forms of DBCO and TCO using activated ester chemistry to create reactive DNA staples. mit.edu These functionalized staples are then incorporated into a larger self-assembled nanostructure, displaying the DBCO and TCO handles for subsequent orthogonal conjugation of various ligands, such as proteins, peptides, or polymers. mit.edu This approach was used to compare different strategies for attaching single-chain antibody fragments to DNA origami tiles, with TCO-maleimide being used to link the protein to a tetrazine-functionalized oligonucleotide integrated into the structure. biorxiv.org

In the development of antibody-drug conjugates (ADCs), homogeneity is a critical attribute that influences the therapeutic window and predictability of the drug's behavior. mdpi.com this compound is a non-cleavable linker that facilitates the creation of homogeneous ADCs by enabling site-specific conjugation. medchemexpress.cominvivochem.com Strategies often involve genetically engineering cysteines or incorporating ncAAs at specific sites on the antibody, or using enzymes like transglutaminase to attach a linker to a specific glutamine residue (Q295). nih.govmdpi.com

Once an antibody is functionalized with an orthogonal chemical handle (e.g., an azide or tetrazine), a linker-payload construct like TCO-PEG3-Drug or DBCO-PEG3-Drug can be attached with high efficiency. mdpi.comnih.gov This precision avoids the heterogeneous mixture of products that results from traditional stochastic conjugation to lysine (B10760008) or cysteine residues. rsc.org Research on antibody fragments has also demonstrated this principle. A HER2-targeting scFv was site-specifically conjugated with both a drug molecule (via a DBCO-PEG3-VC-PAB-MMAE linker) and a polyethylene (B3416737) glycol (PEG) chain (via a TCO-PEG linker) to create a homogeneous, dual-functional therapeutic construct. researchgate.net

The following table summarizes research findings on the use of TCO and DBCO functionalities for creating precisely modified antibody fragments.

| Biomolecule | Conjugation Strategy | Payloads Attached | Key Finding | Reference(s) |

| HER2-scFv-pTAF | One-pot SPAAC and IEDDA | TCO-PEG3-FITC, DBCO-CY5 | Successful and orthogonal dual fluorescent labeling at a single, genetically encoded site. | nih.govresearchgate.net |

| HER2-scFv | Sequential SPAAC and IEDDA | DBCO-PEG3-VC-PAB-MMAE, TCO-PEG (20k or 40k) | Creation of a homogeneous antibody fragment-drug-PEG conjugate with preserved HER2 selectivity. | researchgate.net |

| Trastuzumab | Enzymatic (Transglutaminase) and IEDDA/SPAAC | Fluorophores (Tx Red-azide, BODIPY-Tz) | Demonstrated site-specific dual payload conjugation to light and heavy chains for a dual-payload ADC model. | nih.gov |

Precision Labeling of Oligonucleotides and Nucleic Acids

Engineering of Multifunctional Bioconjugates and Probes

The dual-reactive nature of this compound is particularly valuable for building multifunctional bioconjugates, where two different molecular entities are attached to a central scaffold to achieve a combined or synergistic effect.

Dual-payload ADCs, which carry two distinct cytotoxic drugs, are an emerging strategy to overcome tumor heterogeneity and drug resistance. crossbridgebio.comadcreview.com The orthogonal reactivity of this compound is ideal for constructing these complex molecules. A common strategy involves a branched linker installed site-specifically on an antibody, with the linker bearing two different clickable handles, such as an azide and a tetrazine. crossbridgebio.comadcreview.com

This allows for the sequential or one-pot conjugation of two different drug modules, one functionalized with DBCO and the other with TCO. crossbridgebio.com For instance, researchers have successfully synthesized a dual-drug ADC by reacting an anti-HER2 antibody-linker conjugate with a TCO-MMAF module and a DBCO-MMAE module. crossbridgebio.com The orthogonality of the IEDDA and SPAAC reactions ensures that each drug conjugates only to its intended handle, leading to a homogeneous dual-drug ADC with a precisely defined drug-to-antibody ratio (DAR). nih.govcrossbridgebio.com This approach has been shown to be highly efficient, affording the desired dual-payload ADC in a quantitative manner. crossbridgebio.com

The table below compares the two orthogonal click reactions enabled by the this compound linker.

| Reaction | Reactive Groups | Key Features | Reference(s) |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | trans-cyclooctene (B1233481) (TCO) + Tetrazine | Extremely fast reaction kinetics; catalyst-free; forms a stable dihydropyridazine (B8628806) linkage; excellent biocompatibility. | conju-probe.combroadpharm.com |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | High specificity and efficiency; catalyst-free (avoids copper toxicity); forms a stable triazole linkage; inert to most biological functional groups. | conju-probe.comconju-probe.com |

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.commedchemexpress.com A PROTAC consists of two ligands—one for the target protein and one for the E3 ligase—connected by a chemical linker. medchemexpress.comtargetmol.com

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties heavily influence the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and thus the efficiency of degradation. TCO-PEG3 based linkers, such as TCO-PEG3-acid, are used in the synthesis of PROTACs. medchemexpress.comtargetmol.com The TCO group provides a click chemistry handle that allows for the modular and efficient assembly of the final PROTAC molecule by reacting with a tetrazine-modified ligand. medchemexpress.com This modularity facilitates the rapid generation of PROTAC libraries with varying linkers to optimize degradation activity for a specific target protein. targetmol.com

Methodologies for Dual-Payload Conjugation

Nanomaterial and Surface Functionalization Approaches

The heterobifunctional nature of this compound, which combines the rapid kinetics of the trans-cyclooctene (TCO) moiety for tetrazine ligation with the stable reactivity of the dibenzocyclooctyne (DBCO) group for azide coupling, has positioned it as a critical tool in materials science and nanotechnology. conju-probe.commedchemexpress.com The inclusion of a polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, further broadening its utility. conju-probe.com These characteristics are particularly advantageous for the functionalization of nanomaterials and the modification of surfaces to create advanced bioactive systems.

Covalent Attachment to Nanoparticle Platforms for Research Applications

The covalent attachment of targeting ligands, therapeutic agents, and imaging probes to nanoparticle platforms is a cornerstone of nanomedicine and advanced materials research. This compound provides a robust and versatile method for achieving stable and specific nanoparticle functionalization for platforms including liposomes, micelles, and quantum dots. ruixibiotech.comnih.gov

The bioorthogonal reactions enabled by this compound are highly specific and can proceed efficiently under mild, aqueous conditions, which is crucial for preserving the integrity of both the nanoparticle and the conjugated biomolecule. conju-probe.com The TCO moiety reacts with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a ligation known for being one of the fastest bioorthogonal reactions. nih.gov Simultaneously, the DBCO group can react with azide-functionalized molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com This dual reactivity allows for the creation of multifunctional nanoparticles, where different molecules can be attached to the same nanoparticle using orthogonal chemical handles. acs.org

Research has demonstrated the practical benefits of using the TCO-tetrazine reaction for nanoparticle conjugation. A study comparing different click chemistry strategies for conjugating antibodies (IgG) to liposomes found that the TCO-tetrazine chemistry resulted in significantly less protein aggregation on the liposome (B1194612) surface compared to DBCO-azide chemistry. nih.gov This was attributed to the lower hydrophobicity of the TCO group relative to the DBCO group. nih.gov Consequently, the TCO-tetrazine conjugated liposomes exhibited reduced complement activation and significantly lower accumulation in the lungs in in vivo models. nih.gov

| Conjugation Chemistry | Key Moiety | Observed Protein Aggregation | In Vivo Lung Uptake (%ID/g) | Primary Advantage |

|---|---|---|---|---|

| DBCO-Azide | DBCO | Significant | 133% | High reaction efficiency |

| TCO-Tetrazine | TCO | Minimal | 74% | Lower hydrophobicity, reduced aggregation and lung uptake |

The functionalization of quantum dots (QDs) represents another significant application. By modifying QDs with either the TCO or DBCO end of the linker, researchers can covalently attach azide- or tetrazine-labeled biomolecules, such as antibodies or peptides, for targeted cellular imaging. researchgate.netresearchgate.net The PEG linker in this compound is particularly beneficial in these constructs, as it helps prevent the reactive TCO moiety from being buried within the conjugated protein, ensuring its availability for subsequent reactions. researchgate.net

Surface Immobilization Strategies for Biosensing and Bioactive Materials

The ability to immobilize biomolecules onto solid supports is fundamental to the development of biosensors, diagnostic arrays, and bioactive materials. This compound serves as an effective linker for covalently attaching proteins, nucleic acids, and other molecules to a variety of surfaces. axispharm.com This immobilization can transform a simple substrate into a functional device capable of specific biological recognition.

In the field of biosensing, Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying biomolecular interactions in real-time. mdpi.comarxiv.org The performance of an SPR biosensor relies on the effective immobilization of a probe molecule onto the sensor's metallic surface, typically gold. mdpi.com The TCO moiety of the linker can be used to react with a tetrazine-modified protein, which is then immobilized on a surface that has been pre-functionalized to react with the DBCO end of the linker. The high efficiency and specificity of the iEDDA reaction ensure a high density of correctly oriented probe molecules, enhancing the sensitivity and reliability of the biosensor. nih.gov

Beyond biosensors, this immobilization strategy is used to create bioactive materials. For instance, research has demonstrated the development of "bioactive papers" through the site-specific and orthogonal covalent immobilization of proteins. broadpharm.com In such an application, a paper surface can be functionalized to anchor the DBCO group of this compound. Subsequently, a tetrazine-modified protein of interest can be selectively "clicked" onto the surface via the TCO group. This method allows for the creation of materials with tailored biological activities, such as enzymatic surfaces or affinity chromatography supports.

| Application Area | Substrate/Material | Immobilized Biomolecule (Example) | Purpose of Functionalization | Relevant Citation |

|---|---|---|---|---|

| Biosensing | Gold-coated sensor chip | Antibody or Aptamer | Real-time detection of target analyte via Surface Plasmon Resonance (SPR) | mdpi.commdpi.com |

| Bioactive Materials | Cellulose Paper | Enzymes or Antibodies | Creation of functional papers for diagnostics or biocatalysis | broadpharm.com |

| Cellular Studies | Glass slide / Culture dish | Peptides or Growth Factors | Studying cell adhesion and response to specific biological cues | axispharm.com |

The versatility of this compound, stemming from its dual, orthogonal reactive handles, makes it an invaluable component in the toolbox for advanced bioconjugation, enabling sophisticated designs for both nanoparticle systems and functionalized surfaces.

Applications of Tco Peg3 Dbco in Chemical Biology and Biomedical Research

Development of Molecular Imaging Probes

The dual reactivity of Tco-peg3-dbco makes it an ideal scaffold for constructing sophisticated molecular imaging probes. It allows for the precise assembly of modular probes that can incorporate different imaging modalities, such as fluorescence and radionuclide-based imaging, onto a single targeting molecule.

The this compound linker facilitates the design of advanced fluorescent probes for live-cell imaging by enabling dual and sequential labeling strategies. In principle, a biomolecule of interest (e.g., a protein) can be genetically or chemically modified to contain both an azide (B81097) and a tetrazine handle. The this compound linker can then act as a bridge, reacting with both handles to create a specific intramolecular crosslink or to tether other functional molecules.

More commonly, the principles of its reactive ends are applied in separate but complementary experiments. Research has demonstrated the power of using TCO and DBCO-functionalized probes for high-quality live-cell imaging. For instance, studies have utilized clickable silicon rhodamine (SiR) dyes, such as SiR-PEG3-TCO and SiR-PEG4-DBCO, for labeling cellular structures like microtubules. worldscientific.comworldscientific.com In these experiments, a protein of interest is tagged with a complementary reactive partner (e.g., a HaloTag that binds a tetrazine- or azide-modified ligand). The subsequent reaction with the TCO- or DBCO-linked fluorophore provides specific labeling. worldscientific.comworldscientific.com Comparisons have shown that the TCO-tetrazine ligation can offer superior labeling quality with lower background noise compared to some DBCO-azide systems, making it highly suitable for high-resolution and long-term imaging. worldscientific.comworldscientific.com The this compound linker, by containing both functionalities, allows researchers to design multiplexed experiments, potentially using two different fluorophores to probe molecular interactions or colocalization in real-time.

The general design involves conjugating the this compound linker to a targeting moiety (like an antibody or small molecule) and then reacting it with azide- and tetrazine-modified fluorescent dyes. The hydrophilic PEG3 spacer enhances the solubility of the resulting probe in aqueous environments and minimizes steric hindrance, ensuring that the attached fluorophores can function optimally. conju-probe.com

Table 1: Components for Designing Fluorescent Probes with this compound

| Component | Function | Example Moiety | Bioorthogonal Reaction |

|---|---|---|---|

| Targeting Ligand | Directs the probe to a specific biological target | Antibody, Peptide, Small Molecule | - |

| Linker | Connects targeting ligand to imaging agents | This compound | iEDDA and SPAAC |

| Imaging Agent 1 | Provides a fluorescent signal | Azide-modified Fluorophore (e.g., Azido-Cy5) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

The this compound linker is highly valuable for the synthesis of radiotracers for PET and SPECT imaging, primarily through a strategy known as pretargeting. mdpi.comnih.gov In this approach, a targeting molecule, such as a monoclonal antibody (mAb), is first conjugated with the this compound linker. This antibody-linker conjugate is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation. Subsequently, a small, radiolabeled molecule carrying the complementary reactive group (an azide or a tetrazine) is administered. This small radiotracer rapidly travels through the body, "clicks" onto the pre-accumulated antibody-linker conjugate at the target site, and is quickly cleared from the rest of the body, leading to a high-contrast image. mdpi.comnih.gov

The extremely fast reaction kinetics of the TCO-tetrazine ligation are particularly advantageous for this purpose. conju-probe.commdpi.com For example, a TCO-modified antibody can be targeted, followed by injection of a tetrazine labeled with a PET isotope like Zirconium-89 (⁸⁹Zr) or Fluorine-18 (¹⁸F). mdpi.comresearchgate.net Similarly, the DBCO end of the linker can be used with an azide-functionalized radiolabel, such as one carrying Copper-64 (⁶⁴Cu). nih.gov

This modular, two-step synthesis strategy offers significant advantages:

It separates the slow pharmacokinetics of the antibody from the rapid decay of the radioisotope, allowing the use of short-lived isotopes like ¹⁸F (half-life ~110 min) with long-circulating antibodies. mdpi.com

Research has successfully demonstrated the synthesis of radiotracers for PET and SPECT using these bioorthogonal reactions, highlighting their reliability and efficiency. conju-probe.commdpi.comacs.org

The ability to track biological processes in real time provides invaluable insight into dynamic cellular events. The this compound linker is an enabling tool for such strategies, primarily due to the rapid kinetics of the TCO-tetrazine iEDDA reaction. This reaction is among the fastest bioorthogonal ligations known, allowing for the labeling and tracking of molecules on a timescale relevant to biological processes.

One key application is the monitoring of cell-surface receptor dynamics. A receptor can be labeled with a tetrazine-modified probe, and its movement, internalization, or interaction with other molecules can be tracked by introducing a TCO-linked fluorophore. The rapid ligation ensures that the labeling event is nearly instantaneous, providing a precise snapshot of the receptor's status.

Furthermore, fluorogenic probes have been designed where the fluorescence of a tetrazine-quenched dye is "turned on" only upon reaction with a TCO-containing molecule. This principle has been applied to develop assays for monitoring nutrient uptake in living cells. researchgate.net A quenched, cell-permeable tetrazine-fluorophore probe is introduced into cells. When a nutrient analog modified with a TCO group is taken up by the cell, it reacts with the probe, breaking the quenching and causing the cell to become fluorescent. researchgate.net The this compound linker, with its TCO moiety, is perfectly suited for incorporation into such real-time tracking systems. smolecule.com

Synthesis of Radiotracers for Preclinical Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

Creation of Biologically Active Scaffolds and Chemical Biology Tools

The heterobifunctional nature of this compound positions it as a powerful and versatile tool in chemical biology and biomedical research for the construction of complex, biologically active scaffolds. This linker molecule incorporates two distinct bioorthogonal reactive handles: a trans-cyclooctene (B1233481) (TCO) group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. wikipedia.orgacs.org The TCO moiety readily participates in exceptionally fast inverse electron demand Diels-Alder (iEDDA) reactions with tetrazines, while the DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides. wikipedia.orgacs.orgnih.gov These reactions are highly specific, proceed rapidly under physiological conditions without the need for cytotoxic catalysts, and are orthogonal to each other and to native biological functional groups. acs.orgacs.org This dual reactivity allows for the precise and sequential assembly of molecular components, enabling the creation of sophisticated tools for probing and manipulating biological systems. The PEG3 spacer enhances aqueous solubility and minimizes steric hindrance, facilitating these conjugation reactions in complex biological environments. acs.orgbiosyn.com

| Property | Description |

| Chemical Formula | C₃₆H₄₅N₃O₇ |

| Molecular Weight | 631.76 g/mol |

| Reactive Group 1 | Trans-cyclooctene (TCO) |

| Reactive Partner 1 | Tetrazine (Tz) |

| Reaction 1 | Inverse Electron Demand Diels-Alder (iEDDA) |

| Reactive Group 2 | Dibenzocyclooctyne (DBCO) |

| Reactive Partner 2 | Azide (N₃) |

| Reaction 2 | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Spacer | 3-unit Polyethylene Glycol (PEG3) |

| Specifications of this compound. wikipedia.orgacs.orggenelink.com |

Utilization in the Synthesis of Cyclic Oligonucleotides as Research Probes

The construction of cyclic oligonucleotides has emerged as a key strategy for developing robust research probes. Cyclization can enhance the stability of oligonucleotides against nuclease degradation, leading to a significantly longer half-life in serum and making them highly suitable for in vivo applications. genelink.com Bioorthogonal chemistry provides a powerful method for the efficient synthesis of these cyclic structures. genelink.com

The this compound linker is well-suited for this application. A linear oligonucleotide can be synthesized with two different modifications at its ends: an azide group at one terminus and a tetrazine group at the other. The introduction of the this compound linker can then bridge these two ends. The DBCO moiety of the linker will react specifically with the azide-modified terminus of the oligonucleotide, while the TCO group reacts with the tetrazine-modified terminus. This dual ligation strategy effectively circularizes the oligonucleotide, covalently closing the loop via the stable triazole and dihydropyridazine (B8628806) linkages formed. This method avoids the use of enzymatic ligation and provides high efficiency and control over the final structure, yielding cyclic oligonucleotide probes for various biophysical and biological investigations. genelink.com

Fabrication of Mechanically Interlocked Systems and Supramolecular Assemblies

The development of supramolecular assemblies that can respond to specific biological cues is a frontier in materials science and nanomedicine. This compound serves as an ideal molecular fastener for the fabrication of such dynamic systems due to its dual and independent reactivity.

Detailed research has demonstrated the use of TCO-tetrazine ligation in creating stimuli-responsive hydrogels. In one study, supramolecular assemblies were designed to form in situ in response to reactive oxygen species (ROS), which are often overproduced in pathological environments like epileptic foci. nih.gov Precursor molecules were engineered to self-assemble into a hydrogel scaffold upon exposure to ROS. This scaffold was decorated with tetrazine groups. A therapeutic molecule, such as the neurotransmitter GABA, could be "caged" with a TCO group. The this compound linker could be used to attach this TCO-caged therapeutic to another component of the system via its DBCO handle. Upon introduction, the TCO group on the caged therapeutic reacts specifically with the tetrazines on the hydrogel assembly, leading to the localized release or activation of the therapeutic agent directly at the site of interest. nih.gov This highlights the capacity of TCO-based linkers to construct complex, environmentally responsive systems. Similar TCO-tetrazine strategies are employed in advanced cellular imaging to label subcellular structures with superior photostability and lower background noise compared to conventional methods. acs.org

Exploration in the Modulation of Protein-Protein Interactions

Understanding and modulating protein-protein interactions (PPIs) are central to cell biology and drug discovery. This compound provides a chemical tool to create probes for studying these interactions with high specificity. A recently developed method utilizes fluorogenic probes to detect PPIs in both fixed and living cells.

In this approach, two primary antibodies recognizing two potentially interacting proteins (e.g., cMyc and MAX) are introduced. These primary antibodies are then targeted by secondary antibodies that have been conjugated with a TCO group. The this compound linker can facilitate this conjugation; for instance, an azide-modified secondary antibody can be reacted with the DBCO end of the linker, leaving the TCO group exposed. A specially designed fluorogenic probe with two tetrazine arms is then added. If the two target proteins are in close proximity, the TCO groups on the respective secondary antibodies will react simultaneously with the two tetrazine arms of the fluorogenic probe. This dual-reaction event activates the probe's fluorescence, generating a signal only when the two proteins are interacting. This method leverages the high reactivity and specificity of the TCO-tetrazine ligation to minimize background signal and allows for the sensitive detection of endogenous PPIs.

| Application Area | Research Finding | Key Moieties Used | Citation |

| Cyclic Oligonucleotide Synthesis | Bioorthogonal click chemistry enables the formation of short, cyclic oligonucleotides that exhibit high stability in serum, making them valuable as in vivo research probes. | Azide, Alkyne, DBCO, TCO, Tetrazine | genelink.com |

| Supramolecular Assemblies | ROS-instructed self-assembly of tetrazine-functionalized hydrogels allows for the localized reaction with TCO-caged molecules, enabling on-demand release of therapeutics. | TCO, Tetrazine | nih.gov |

| Protein-Protein Interaction | Dual-tetrazine fluorogenic probes are activated upon simultaneous reaction with two TCO-conjugated antibodies, enabling specific detection of PPIs in cells. | TCO, Tetrazine |

Computational and Methodological Considerations in Tco Peg3 Dbco Research

Theoretical Investigations of Bioconjugation Reaction Thermodynamics

Theoretical studies are crucial for predicting the behavior of Tco-peg3-dbco in complex biological systems and for understanding the fundamental thermodynamics that drive its bioconjugation reactions. A comprehensive theoretical investigation into the thermodynamics of relevant bioconjugation reactions can provide valuable insights for researchers. researchgate.net

Computational modeling serves as a predictive tool to understand the interaction between the this compound linker and target biomolecules. These models can simulate how the linker behaves in different environments and predict the binding affinities of its reactive ends.

Key computational approaches include:

Molecular Dynamics (MD) Simulations : Using software packages like GROMACS or AMBER, MD simulations can model the flexibility of the PEG3 linker in solvated environments. This helps in understanding how the spacer influences the accessibility and reactivity of the TCO and DBCO moieties.

Docking Studies : Programs such as AutoDock Vina are employed to predict the binding affinities between the TCO group and its tetrazine partner or the DBCO group and its azide (B81097) partner. These studies provide estimates of the interaction energies, guiding the selection of optimal reaction partners.

These computational surveys offer a valuable resource for scientists undertaking protein bioconjugation, helping to predict the potential for modification of new chemical entities. researchgate.net

Optimized Experimental Design and Validation Protocols

Rigorous experimental design and validation are essential to ensure the efficiency, specificity, and reproducibility of conjugations involving this compound.

To optimize the conditions for conjugating this compound with a tetrazine-modified biomolecule, a factorial design approach is a powerful methodological tool. This statistical method allows for the systematic variation of multiple factors simultaneously to identify the most significant variables affecting the reaction outcome. Design of Experiments (DoE) is a recognized strategy for such optimization. slideshare.net

Interactive Table 1: Factorial Design Parameters for Tco-Tetrazine Conjugation Optimization

| Variable | Range | Purpose |

| pH | 6.5–8.0 | To determine the optimal pH for reaction kinetics and stability. |

| Molar Ratio (TCO:tetrazine) | 1:1 to 1:3 | To find the ideal stoichiometric balance for maximizing yield while minimizing unreacted components. |

| Reaction Time | 1–24 hours | To identify the minimum time required for reaction completion. |

| Temperature | 4°C vs. 25°C | To assess the effect of temperature on reaction rate and compound stability. |

Statistical tools such as Analysis of Variance (ANOVA) are used to analyze the results and identify the variables with the most significant impact on the chosen response metrics, which typically include conjugation efficiency and the formation of byproducts. Pareto charts can further help to visualize the hierarchy of these parameters.

Ensuring the reliability and reproducibility of data from conjugation studies requires a multi-faceted validation strategy. This involves the use of appropriate controls, robust analytical techniques, and sound statistical practices.

Interactive Table 2: Methodologies for Validation and Reproducibility

| Methodology | Technique/Protocol | Purpose |

| Specificity Validation | Negative Controls (e.g., using a TCO-free PEG3 analog) | To confirm that the observed conjugation is due to the specific click reaction and not nonspecific binding. |

| Blocking Experiments (e.g., pre-treating with excess tetrazine) | To verify that the reaction is dependent on the TCO-tetrazine cycloaddition. | |

| Quantification & Purity | Liquid Chromatography-Mass Spectrometry (LC-MS) | To quantify conjugation efficiency and identify any byproducts formed during the reaction. |

| High-Performance Liquid Chromatography (HPLC) | To ensure the purity of the this compound reagent is greater than 95%, which is critical for reproducibility. | |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) & Mass Spectrometry (MS) | To confirm the structure and verify the molecular weight of the final conjugate. |

| Reproducibility | Quantitative Imaging & Statistical Analysis | To calculate signal-to-noise ratios across a minimum of three replicates (n ≥ 3) in imaging applications. |

The mutual orthogonality of the SPAAC and iEDDA reactions can be confirmed by performing simultaneous labeling experiments with corresponding fluorescent probes (e.g., DBCO-Cy5 and TCO-PEG3-FITC) and analyzing the products via methods like SDS-PAGE and high-resolution mass spectrometry. researchgate.netnih.gov

Application of Factorial Design for Reaction Condition Optimization

Strategies for Addressing Batch-to-Batch Variability in Compound Synthesis

Batch-to-batch variability in the synthesis of this compound can significantly impact the reproducibility of downstream experiments. Implementing stringent quality control measures and analytical strategies is essential to minimize this variability. iris-biotech.de

Key strategies include:

Multivariate Analysis : Principal Component Analysis (PCA) can be used as a statistical method to identify critical process variables, such as reagent purity or ambient humidity, that may contribute to inconsistencies between batches.

Control Charts : Monitoring key quality attributes like purity and yield over ten or more synthesis batches using control charts helps to establish process stability. The application of established guidelines, such as the Western Electric Rules, can aid in the early detection of outliers and systematic process shifts.

Rigorous Analytical Characterization : Each batch must be thoroughly characterized to ensure it meets predefined specifications. This forms a critical part of the quality control process.

Interactive Table 3: Analytical Techniques for Ensuring Batch Consistency

| Analytical Technique | Parameter Measured | Purpose |

| ¹H-NMR Spectroscopy | Chemical shifts and integration | To confirm the chemical structure, particularly the presence of TCO vinyl protons (δ 5.5–6.5 ppm) and PEG3 methylenes (δ 3.6–3.8 ppm). |

| Mass Spectrometry (MS) | Molecular Weight | To verify that the molecular weight matches the expected value (631.76 g/mol ). smolecule.comnih.gov |

| HPLC Purity Analysis | Peak Area Percentage | To ensure the purity of the compound is consistently high (typically >95%). |

| UV-Vis Spectroscopy | Absorbance Spectrum | To monitor the integrity of the TCO group, which has a characteristic absorbance peak. |

Comparative Analyses and Future Research Trajectories of Tco Peg3 Dbco

Benchmarking Tco-peg3-dbco Against Other Bioorthogonal Reagents

The performance of a bioorthogonal linker is defined by the reactivity, selectivity, and stability of its constituent reactive groups. The DBCO and TCO moieties of this compound are benchmarked here based on their respective reaction classes.

The DBCO group of this compound participates in SPAAC reactions with azides. conju-probe.com Its primary competitor in this space is bicyclo[6.1.0]non-4-yne (BCN). acs.orgnih.gov The choice between DBCO and BCN often involves a trade-off between reaction kinetics and physicochemical properties like size and lipophilicity. bldpharm.com

DBCO generally exhibits faster reaction kinetics than BCN. bldpharm.combroadpharm.com This increased speed is attributed to the higher ring strain in the DBCO structure, which lowers the activation energy of the cycloaddition. bldpharm.com In a direct comparison of surface immobilization efficiency, DBCO was found to be approximately 1.3 to 1.9 times more efficient at binding to an azide-functionalized surface than BCN under the same conditions. ub.edu While BCN is smaller and less lipophilic, which can be advantageous in certain contexts, the superior reaction rate of DBCO makes it highly effective for achieving rapid and efficient conjugation, especially at low concentrations. bldpharm.com

| Parameter | DBCO (in this compound) | BCN | Reference |

|---|---|---|---|

| General Reaction Rate (k₂) | ~10⁻² - 1 M⁻¹s⁻¹; Generally faster than BCN. broadpharm.comnih.gov | Slower than DBCO. bldpharm.com | bldpharm.combroadpharm.comnih.gov |

| Relative Binding Efficiency | 1.3 to 1.9-fold higher than BCN in a microarray experiment. ub.edu | Lower than DBCO. ub.edu | ub.edu |

| Key Structural Driver of Reactivity | High ring strain from benzofusion. bldpharm.comub.edu | Moderate ring strain. nih.gov | nih.govbldpharm.comub.edu |

The TCO moiety of this compound reacts with tetrazines via an IEDDA reaction, which is among the fastest bioorthogonal ligations known. nih.goveurjchem.com The reactivity of TCOs can be finely tuned through structural modifications, leading to a range of derivatives with different kinetic profiles. nih.gov

The reactivity of TCO is significantly influenced by its ring strain and stereochemistry. nih.govrsc.org For instance, highly strained derivatives such as sTCO (a bicyclic TCO) can exhibit reaction rates approximately 5-fold higher than the parent TCO linker found in this compound. chemrxiv.org Stereochemistry also plays a critical role; the axial isomer of a functionalized TCO is about four times more reactive than its corresponding equatorial isomer due to higher ground-state energy. nih.gov While the standard TCO in this compound is exceptionally reactive, these more advanced derivatives offer even faster kinetics, which could be beneficial for applications requiring extremely rapid ligation at very low concentrations. chemrxiv.orginterchim.fr However, the stability of TCO derivatives can be a concern, as they may isomerize to the less reactive cis-cyclooctene (CCO) form. nih.gov

| TCO Derivative | Characteristic | Approximate Reaction Rate (k₂) with Tetrazines (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| TCO (parent) | Standard reactivity, present in this compound. conju-probe.com | ~1,000 - 3,000. nih.govresearchgate.net | nih.govresearchgate.net |

| Axial-TCO | More reactive stereoisomer. nih.gov | ~4x faster than equatorial isomer. nih.gov | nih.gov |

| sTCO | Increased ring strain. chemrxiv.org | ~5x faster than parent TCO linker. chemrxiv.org | chemrxiv.org |

| d-TCO | High reactivity and enhanced stability. acs.org | ~167,000. acs.org | acs.org |

Performance Comparison with Alternative Cyclooctynes (e.g., BCN) in SPAAC

Advantages of Dual Bioorthogonal Functionality in Complex Biological Systems

The presence of two distinct and mutually orthogonal reactive handles in a single molecule like this compound provides significant advantages for research in complex biological environments. nih.govmdpi.com The SPAAC and IEDDA reactions are orthogonal to each other and to the vast majority of functional groups found in biological systems, allowing them to be performed sequentially or simultaneously without cross-reactivity. rsc.orgnih.govresearchgate.net

This dual functionality is a powerful tool for creating sophisticated molecular constructs. researchgate.net For example, a protein can first be labeled with an azide (B81097). This compound can then be attached to this protein via its DBCO group through a SPAAC reaction. The now-exposed TCO group on the protein conjugate is available for an extremely rapid IEDDA ligation with a tetrazine-modified probe, such as a fluorophore, a drug molecule, or another biomolecule. conju-probe.com This stepwise approach allows for the precise assembly of multi-component systems that would be difficult to construct using a single bioorthogonal reaction. biorxiv.org The hydrophilic PEG3 spacer further enhances the utility of the linker by improving solubility and minimizing steric hindrance between the conjugated partners. conju-probe.comsmolecule.com

Emerging Trends and Future Directions in this compound Applications

The unique properties of this compound position it as a key enabling tool for next-generation applications in chemical biology, materials science, and medicine.

The ability to orchestrate two different high-performance click reactions makes linkers like this compound ideal for the bottom-up assembly of complex biological machinery. biorxiv.org This is particularly relevant for constructing precisely defined antibody-drug conjugates (ADCs) carrying multiple, different payloads or for assembling protein-protein and protein-nucleic acid complexes for mechanistic and structural studies. mdpi.comresearchgate.net By combining genomic encoding of non-canonical amino acids with orthogonal chemistries, researchers can site-specifically label different subunits of a large complex, providing unprecedented control over the final architecture. biorxiv.org this compound and similar heterobifunctional linkers are central to these strategies, acting as the molecular linchpins that connect disparate components with high fidelity. mdpi.com

Beyond simple conjugation, the TCO-tetrazine reaction is being increasingly exploited for "click-to-release" applications. In these systems, the IEDDA reaction between a TCO and a specially designed tetrazine triggers a self-immolative cascade that results in the release of a caged molecule. nih.govresearchgate.net

This compound is well-suited for integration into such strategies. The DBCO end could be used to anchor the entire system to a specific biological target (e.g., a cell-surface receptor) via a stable SPAAC reaction. smolecule.com Subsequent administration of a tetrazine activator would then trigger the IEDDA reaction at the TCO end, leading to the localized and controlled release of a therapeutic agent or a reporter molecule. nih.gov This approach offers spatiotemporal control over molecular release, a highly desirable feature for targeted drug delivery and advanced imaging applications. nih.gov The development of TCO derivatives with cleavable carbamate (B1207046) linkages that undergo quantitative payload release upon reaction with tetrazine highlights the feasibility and potential of this approach. chemrxiv.org

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing TCO-PEG3-DBCO with high purity and yield?

- Methodological Answer : Follow a stepwise approach:

- Step 1 : Use controlled stoichiometry for the conjugation of trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) via the PEG3 spacer, monitoring reaction progress via HPLC or LC-MS .

- Step 2 : Purify the product using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents. Validate purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

- Step 3 : Report detailed synthesis conditions (solvent, temperature, catalyst) in the "Experimental" section of manuscripts to ensure reproducibility .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and stability?

- Methodological Answer :

- Primary Techniques : NMR spectroscopy (to confirm PEG3 spacer integration), FT-IR (to verify functional groups like TCO and DBCO), and UV-Vis (to assess stability under physiological conditions) .

- Advanced Validation : Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions and mass spectrometry to detect degradation products over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across different biological systems?

- Methodological Answer :

- Step 1 : Conduct a systematic literature review using the PECO framework (Population: this compound; Exposure: reaction conditions; Comparison: conflicting studies; Outcome: efficiency metrics) to identify variables (e.g., pH, temperature) causing discrepancies .

- Step 2 : Replicate experiments under standardized conditions, controlling for variables like buffer composition and protein concentration. Use kinetic assays (e.g., fluorescence quenching) to quantify reaction rates .

- Step 3 : Apply triangulation by cross-validating results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence microscopy for cellular uptake) .

Q. What strategies optimize this compound’s bioorthogonal conjugation efficiency in vivo?

- Methodological Answer :

- Preclinical Design : Use the FINER criteria to assess feasibility:

- Feasible : Pilot studies in murine models to test pharmacokinetics and off-target reactivity .

- Novel : Compare DBCO click chemistry with alternative bioorthogonal pairs (e.g., tetrazine ligation) .

- Optimization : Employ design of experiments (DoE) to test variables (e.g., molar ratio, injection site) and quantify outcomes via biodistribution studies using radiolabeled tracers .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

- Methodological Answer :

- Quality Control : Implement strict batch documentation, including raw material sources (e.g., TCO isomer purity) and reaction kinetics data .

- Statistical Analysis : Use ANOVA to compare batch performance, and establish acceptance criteria (e.g., ≥95% purity via HPLC) .

Methodological Frameworks for Study Design

Q. How to formulate a hypothesis-driven research question on this compound’s mechanism of action?

- Methodological Answer :

- Apply the PICO framework:

- Population : Cancer cells/target tissues.

- Intervention : this compound-drug conjugates.

- Comparison : Free drug or alternate conjugates.

- Outcome : Tumor suppression efficacy (e.g., IC50 reduction) .

- Refine the question using the FINER criteria to ensure clinical relevance and novelty .

Q. What are best practices for conducting a meta-analysis of this compound’s applications in drug delivery?

- Methodological Answer :

- Search Strategy : Use databases (PubMed, Web of Science) with keywords: "this compound," "bioorthogonal chemistry," "drug delivery." Limit to peer-reviewed studies (2015–2025) .

- Data Extraction : Tabulate outcomes (e.g., conjugation efficiency, in vivo half-life) and assess bias using tools like ROBINS-I .

- Synthesis : Perform subgroup analysis to compare applications (e.g., antibody-drug conjugates vs. nanoparticle labeling) .

Data Analysis and Reporting

Q. How to interpret conflicting spectral data (e.g., NMR, MS) for this compound derivatives?

- Methodological Answer :

- Step 1 : Cross-reference with computational models (e.g., DFT calculations for expected NMR shifts) .

- Step 2 : Collaborate with analytical chemistry experts to validate ambiguous peaks or fragmentation patterns .

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound efficacy studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.